molecular formula C20H16N2O4S B2555785 3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922062-76-8

3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2555785
CAS No.: 922062-76-8
M. Wt: 380.42
InChI Key: HPOZRTQDQAYBSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepin core. This compound is characterized by a fused tricyclic system with an oxygen atom in the seven-membered oxazepine ring and a ketone group at position 11. The benzenesulfonamide moiety is substituted with a methyl group at the meta position (3-methyl), which may influence electronic properties and target interactions.

Properties

IUPAC Name

3-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-13-5-4-6-15(11-13)27(24,25)22-14-9-10-18-16(12-14)20(23)21-17-7-2-3-8-19(17)26-18/h2-12,22H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOZRTQDQAYBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N2O3SC_{16}H_{15}N_{2}O_{3}S, with a molecular weight of approximately 315.37 g/mol. The compound features a dibenzo[b,f][1,4]oxazepin core structure which is significant for its biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers and neurodegenerative diseases. LSD1 selectively demethylates histone H3 at lysine 4, affecting gene expression and cellular processes related to proliferation and differentiation .

Inhibitory Effects on LSD1

In a study assessing the inhibitory effects of related compounds on LSD1, certain derivatives exhibited promising IC50 values (the concentration required to inhibit 50% of the enzyme activity). For instance:

  • Compound 7b : IC50 = 9.5 μM
  • Compound 7h : IC50 = 6.9 μM

These compounds demonstrated reversible and selective inhibition, suggesting potential for further development as therapeutic agents targeting LSD1 .

Anticancer Activity

The biological activity of the compound has been linked to its potential use in cancer therapy. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by modulating epigenetic regulatory mechanisms .

Case Studies

Several studies have investigated the biological effects of sulfonamide derivatives:

  • Study on Apoptosis Induction :
    • A series of experiments demonstrated that sulfonamide derivatives can induce apoptosis in various cancer cell lines through caspase activation and modulation of Bcl-2 family proteins .
  • LSD1 Inhibition in Cancer Models :
    • In vivo models treated with LSD1 inhibitors showed reduced tumor growth and improved survival rates compared to control groups. This highlights the therapeutic potential of targeting LSD1 with compounds like this compound .

Data Tables

CompoundIC50 (μM)Mechanism
3-Methyl-N-(11-oxo...)TBDLSD1 Inhibition
Compound 7b9.5LSD1 Inhibition
Compound 7h6.9LSD1 Inhibition

Comparison with Similar Compounds

Dibenzo[b,f][1,4]oxazepine vs. Dibenzo[b,f][1,4]thiazepine

The substitution of oxygen (oxazepine) with sulfur (thiazepine) in the heterocyclic core alters electronic and steric properties. For instance:

  • Compound 47 (N-(3-(Dimethylamino)propyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide) contains a sulfur atom, which increases lipophilicity and may enhance membrane permeability compared to oxygen-containing analogs. The sulfoxide group (5-oxide) further modifies reactivity .

Substituents on the Heterocyclic Core

  • Compound F732-0017 (3,4-dimethyl-N~1~-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-benzenesulfonamide) introduces a 10-methyl group on the oxazepine ring and a 3,4-dimethylbenzenesulfonamide. The additional methyl group may sterically hinder interactions but improve metabolic stability .
  • N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide () replaces sulfonamide with a benzamide group and adds a trifluoromethyl substituent.

Functional Group Modifications

Sulfonamide vs. Carboxamide

  • The target compound’s benzenesulfonamide group is a strong hydrogen bond acceptor, whereas Compound 29 (10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide) uses a carboxamide linker. Carboxamides offer flexibility in forming hydrogen bonds but may exhibit lower acidity compared to sulfonamides .
  • Compound 10 (2-(4-Fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide) introduces an acetamide group with a fluorophenyl substituent, leveraging fluorine’s electronegativity for enhanced dipole interactions .

Substituent Electronic Effects

Compound Substituent(s) Electronic Effect Potential Impact
Target Compound 3-methylbenzenesulfonamide Electron-donating (CH₃) Moderate lipophilicity, steric hindrance
F732-0017 3,4-dimethylbenzenesulfonamide Electron-donating (CH₃×2) Increased steric bulk, reduced solubility
Compound 4-(trifluoromethyl)benzamide Electron-withdrawing (CF₃) Enhanced binding to hydrophobic targets
Compound 30 4-methoxyphenethyl Electron-donating (OCH₃) Improved solubility, π-π interactions

Pharmacological Implications

  • Receptor Selectivity : Thiazepine derivatives (e.g., Compounds 47–49 ) target dopamine receptors, suggesting that core heteroatom choice (O vs. S) influences receptor binding.
  • Metabolic Stability : Electron-withdrawing groups (e.g., CF₃ in ) may reduce oxidative metabolism, while methyl groups (F732-0017 ) could block enzymatic degradation.
  • Solubility: Sulfoxide groups (e.g., 5-oxide in Compound 31 ) improve aqueous solubility compared to non-oxidized analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.